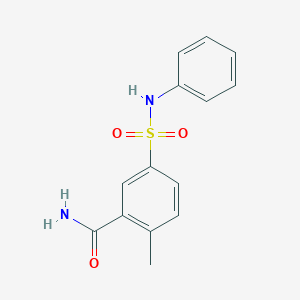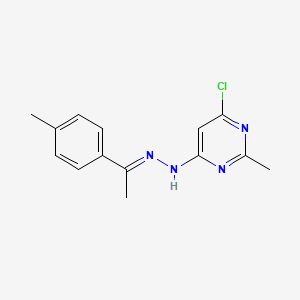
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF).
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, which leads to a decrease in the production of thick mucus in the lungs.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide can inhibit the activity of CFTR in a dose-dependent manner, with a maximum inhibition of around 70%. In vivo studies in animal models of CF have shown that N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide can improve lung function and reduce the production of thick mucus in the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments. Additionally, its effectiveness can be influenced by factors such as pH and temperature, which can make it challenging to use in some experimental conditions.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide. One direction is to continue to study its potential therapeutic applications in the treatment of CF. This could involve further in vitro and in vivo studies to optimize its effectiveness and safety, as well as clinical trials to test its efficacy in human patients. Another direction is to explore its potential applications in other diseases and conditions that involve the transport of chloride ions across cell membranes, such as hypertension and cystic fibrosis-related diabetes. Additionally, further research could be done to optimize the synthesis method for N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide and to develop new and improved inhibitors of CFTR.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide is synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with 3-chloro-4-fluoroaniline to form the intermediate 3-chloro-4-fluoro-N-(3,4-dichlorobenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that clogs the airways and makes it difficult to breathe. N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting CFTR, N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)acrylamide can help to reduce the production of thick mucus in the lungs and improve lung function in CF patients.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3FNO/c16-11-4-1-9(7-12(11)17)2-6-15(21)20-10-3-5-14(19)13(18)8-10/h1-8H,(H,20,21)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXTWRZSCAZAJ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

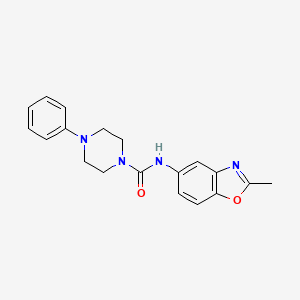
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
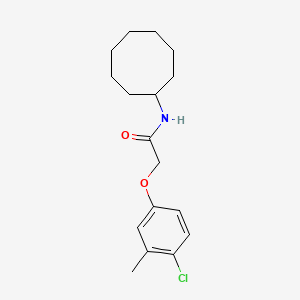
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
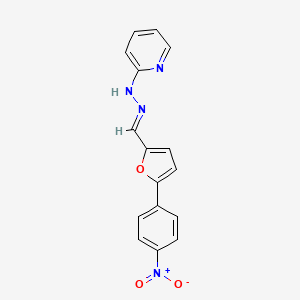
![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
